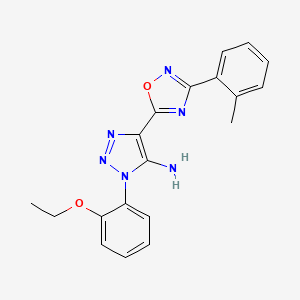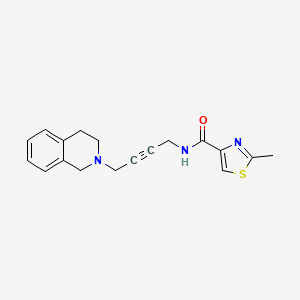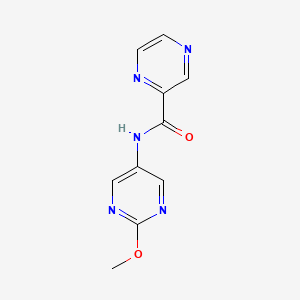![molecular formula C23H23N5O4 B2385500 N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 895000-28-9](/img/structure/B2385500.png)
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O4 and its molecular weight is 433.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neuroinflammation Imaging
A novel series of pyrazolo[1,5-a]pyrimidines, related to the molecule , has shown promise in binding to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker for neuroinflammatory processes. These compounds, including derivatives with subnanomolar affinity for TSPO, have been explored for their potential as in vivo PET-radiotracers for neuroinflammation imaging. Two derivatives were radiolabeled and demonstrated significant brain uptake and localization in neuroinflammation models, highlighting their potential as diagnostic tools for neuroinflammatory diseases (Damont et al., 2015).
Antimicrobial Activity
Research on new heterocyclic compounds incorporating the antipyrine moiety has led to the synthesis of various derivatives, including those similar to the molecule . These compounds have been evaluated for antimicrobial activity, providing insights into their potential as antimicrobial agents. The studies have characterized these compounds through IR, 1H NMR, and mass spectral studies, and some have shown promising antimicrobial properties (Bondock et al., 2008).
Anticancer Activity
Further research has explored the synthesis and in vitro evaluation of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Among these, certain derivatives have demonstrated mild to moderate activity against human breast adenocarcinoma cell lines, suggesting a potential pathway for developing new anticancer therapies. This includes derivatives that have shown significant activity, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy et al., 2017).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives, related to the chemical , have been synthesized and evaluated for their antioxidant activity. These complexes exhibit significant antioxidant properties as determined by various in vitro assays, suggesting their potential as therapeutic agents in oxidative stress-related diseases. The study not only provided insights into the structural requirements for antioxidant activity but also highlighted the importance of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-14-5-7-18(15(2)9-14)28-22-17(11-25-28)23(30)27(13-24-22)12-21(29)26-16-6-8-19(31-3)20(10-16)32-4/h5-11,13H,12H2,1-4H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXKYMXCKYIVDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2385418.png)
![N-(2,4-dimethoxyphenyl)-2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2385419.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2385420.png)
![Ethyl 3-[(2R)-pyrrolidin-2-yl]propanoate](/img/structure/B2385421.png)


![3-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile oxalate](/img/structure/B2385426.png)

![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2385432.png)

![3-Methyl-6-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2385435.png)
![(E)-methyl 2-(2-((1,4-dimethyl-1H-pyrazole-3-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2385436.png)

